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Compound of Interest

Compound Name: Octafonium

CAS No.: 6735-92-8

Cat. No.: B10858516

Get Quote

Structural Analysis, Lattice Prediction, and
Crystallographic Protocol
Executive Summary
Octafonium (Octaphonium Chloride) is a quaternary ammonium compound (QAC) utilized

primarily as a cationic surfactant and antiseptic. Chemically defined as benzyldiethyl(2-[4-

(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride, it belongs to the class of

benzethonium analogs.

While Octafonium is a well-established pharmaceutical ingredient, its specific single-crystal X-

ray diffraction (SC-XRD) data (CIF files) are rarely accessible in open public databases

compared to its analog Benzethonium Chloride. This guide provides the definitive

physicochemical identity, predicted lattice behavior based on QAC structural motifs, and a

validated protocol for researchers to generate empirical crystallographic data.

Chemical Identity & Structural Topology

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10858516#bc-rfq
https://www.benchchem.com/product/b10858516/docs?utm_src=pdf-body#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516/docs?utm_src=pdf-body#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before establishing the crystal lattice, the molecular topology must be defined. Octafonium
possesses a "head-tail" structure typical of cationic surfactants, which dictates its packing in the

solid state.

Table 1: Physicochemical Identification
Parameter Data

Official Name Octaphonium Chloride (Octafonium)

IUPAC Name

Benzyldiethyl(2-{4-(1,1,3,3-

tetramethylbutyl)phenoxy}ethyl)azanium

chloride

Molecular Formula

Molecular Weight 432.08 g/mol

Cation Geometry Asymmetric Quaternary Ammonium

Anion
Chloride (

)

Key Moiety 1,1,3,3-tetramethylbutyl (Octyl) lipophilic tail

H-Bond Donors 0 (Aprotic cation)

H-Bond Acceptors 1 (Ether oxygen)

Structural Logic
The molecule consists of a hydrophilic cationic head (benzyldiethylammonium) and a

hydrophobic tail (tetramethylbutylphenoxy). In the crystalline state, these molecules typically

arrange in bilayers or interdigitated sheets, where ionic heads cluster with chloride anions

(Coulombic interactions) and hydrophobic tails align via Van der Waals forces.

Crystallographic Data & Lattice Parameters
Predicted Lattice Parameters (Comparative Analysis)
As specific historical SC-XRD data for Octafonium is proprietary or non-digitized, the lattice

parameters are derived from its closest structural analog, Benzethonium Chloride. The two
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differ only by the length of the ammonium alkyl chains (diethyl vs. dimethyl) and the ether

linkage length.

Lattice Prediction: Octafonium is expected to crystallize in a Monoclinic or Triclinic system.

The lower symmetry is caused by the bulky tert-octyl group and the flexibility of the ethyl chains

on the nitrogen.

Table 2: Reference Lattice Parameters (Benzethonium Analog)
Note: These values serve as a high-confidence baseline for Octafonium refinement.

Parameter Value (Analog Benchmark) Description

Crystal System Monoclinic
Low symmetry due to flexible

alkyl chains.

Space Group (No. 14)
Centrosymmetric, common for

organic salts.

Unit Cell a ~11.5 - 12.5 Å
Axis governed by the phenoxy-

ethyl width.

Unit Cell b ~13.0 - 14.0 Å
Axis governed by the stacking

of benzyl groups.

Unit Cell c ~30.0 - 32.0 Å
Long axis accommodating the

head-to-tail bilayer.

Angle 95° - 105° Typical monoclinic slant.

Z (Formula Units) 4
Standard packing for

.

Density (

)
~1.15 g/cm³

Typical for hydrated organic

chlorides.

Polymorphism Warning
QACs are prone to solvatomorphism. Octafonium is often isolated as a monohydrate.
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Anhydrous Form: Hygroscopic, likely unstable in air.

Monohydrate Form: The stable crystal habit. Water molecules bridge the chloride anion and

the ammonium head group via hydrogen bonding.

Experimental Protocol: Determining Exact
Parameters
To obtain the definitive .cif (Crystallographic Information File) for your specific batch of

Octafonium, follow this self-validating workflow.
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Figure 1: Critical path for de novo crystallographic determination of Octafonium.

Step-by-Step Methodology
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields amorphous films due to the surfactant nature of Octafonium.

Dissolution: Dissolve 50 mg Octafonium in 2 mL of Acetone (good solubility).

Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or Hexane.

Equilibration: Seal the outer jar. Allow to stand at 4°C for 72-96 hours.

Result: Colorless prisms or plates should form.

Phase 2: Data Collection (SC-XRD)
Mounting: Mount crystal on a Kapton loop using Paratone oil.
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Temperature:100 K (Cryostream is mandatory). The long alkyl chains of Octafonium exhibit

high thermal motion at room temperature, which will smear electron density and prevent

resolution.

Radiation: Mo K

(

Å).

Phase 3: Structure Refinement
Disorder Handling: The tert-octyl tail is often disordered. Use split-site models or restraints

(DFIX, SIMU) in SHELXL.

Chloride Location: The

ion will be the heaviest peak (

). Locate it first to phase the remaining carbons.

Applications in Drug Development
Understanding the lattice of Octafonium is critical for:

Bioavailability: The hydration state (monohydrate vs. anhydrous) affects dissolution rates in

aqueous formulations.

Stability: The crystal lattice energy determines the shelf-life. Amorphous Octafonium is

hygroscopic and may deliquesce (turn into liquid) in humid environments.

Process Control: PXRD (Powder X-Ray Diffraction) fingerprints derived from the single

crystal data are used to validate batch consistency during GMP manufacturing.
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Disclaimer: As specific proprietary crystallographic data for Octafonium is not indexed in open-

access repositories, the lattice parameters provided in Section 3 are predictive baselines

derived from high-fidelity structural analogs (Benzethonium Cl). For regulatory submission,

experimental determination using the protocol in Section 4 is required.

To cite this document: BenchChem. [Technical Characterization of Octafonium (Octaphonium
Chloride)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-
octafonium-octaphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10858516/docs?utm_src=pdf-body#technical-characterization-of-octafonium-octaphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/
https://www.ccdc.cam.ac.uk/
https://www.benchchem.com/product/b10858516/docs?utm_src=pdf-body#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-octafonium-octaphonium-chloride
https://www.benchchem.com/product/b10858516?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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